molecular formula C13H7Cl5O B15164747 2,3,3',4,4'-Pentachloro-5-methoxy-1,1'-biphenyl CAS No. 169295-09-4

2,3,3',4,4'-Pentachloro-5-methoxy-1,1'-biphenyl

Cat. No.: B15164747
CAS No.: 169295-09-4
M. Wt: 356.5 g/mol
InChI Key: CMHGDJBKZDDXHM-UHFFFAOYSA-N
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Description

2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a member of the polychlorinated biphenyl (PCB) family, which consists of biphenyl molecules with various degrees of chlorination. These compounds are known for their chemical stability and resistance to degradation, making them useful in various industrial applications but also raising environmental and health concerns due to their persistence and toxicity.

Preparation Methods

The synthesis of 2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds under controlled conditions. One common method is the direct chlorination of 5-methoxy-1,1’-biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions on the biphenyl ring.

Industrial production methods may involve more advanced techniques such as catalytic chlorination in a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of solvents like carbon tetrachloride or dichloromethane can also aid in the chlorination process by dissolving the biphenyl substrate and facilitating the reaction.

Chemical Reactions Analysis

2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids or quinones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the dechlorination of the biphenyl ring and the formation of less chlorinated biphenyls or biphenyl alcohols.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the replacement of chlorine atoms with other functional groups like hydroxyl or amino groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields chlorinated benzoic acids, while reduction with lithium aluminum hydride produces biphenyl alcohols.

Scientific Research Applications

2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a model compound in studies of polychlorinated biphenyls (PCBs) to understand their chemical behavior, environmental fate, and degradation pathways.

    Biology: Researchers study its effects on biological systems, including its bioaccumulation in organisms and its impact on enzyme activity and gene expression.

    Medicine: The compound is investigated for its potential toxicological effects, including its role as an endocrine disruptor and its carcinogenic properties.

    Industry: It is used in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl involves its interaction with cellular components and molecular targets. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the induction of cytochrome P450 enzymes that metabolize xenobiotics.

Additionally, the compound can disrupt endocrine signaling by mimicking or antagonizing the action of natural hormones. This can lead to altered hormone levels and disrupted physiological processes, contributing to its toxic effects.

Comparison with Similar Compounds

2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl can be compared with other similar compounds in the PCB family, such as:

    2,3’,4,4’,5-Pentachloro-1,1’-biphenyl (PCB 118): Similar in structure but lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.

    2,2’,3,3’,4-Pentachloro-1,1’-biphenyl (PCB 82): Differently chlorinated, leading to variations in its chemical and biological properties.

    3,3’,4,4’,5-Pentachloro-1,1’-biphenyl (PCB 126): Known for its high toxicity and strong binding affinity to the AhR, making it one of the most toxic PCBs.

The uniqueness of 2,3,3’,4,4’-Pentachloro-5-methoxy-1,1’-biphenyl lies in its methoxy group, which can influence its chemical reactivity and interactions with biological systems.

Properties

CAS No.

169295-09-4

Molecular Formula

C13H7Cl5O

Molecular Weight

356.5 g/mol

IUPAC Name

2,3,4-trichloro-1-(3,4-dichlorophenyl)-5-methoxybenzene

InChI

InChI=1S/C13H7Cl5O/c1-19-10-5-7(11(16)13(18)12(10)17)6-2-3-8(14)9(15)4-6/h2-5H,1H3

InChI Key

CMHGDJBKZDDXHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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